2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a thieno[2,3-c]pyridine core substituted with a tetramethyl group at positions 5 and 7, a carboxamide at position 3, and a benzamido group at position 2. The benzamido moiety is further modified with a bis(prop-2-en-1-yl)sulfamoyl group.
Properties
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-7-13-29(14-8-2)35(32,33)17-11-9-16(10-12-17)22(31)27-23-19(21(26)30)18-15-24(3,4)28-25(5,6)20(18)34-23/h7-12,28H,1-2,13-15H2,3-6H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJMYUKLWJNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzamide Group: This step involves the coupling of the thieno[2,3-c]pyridine core with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.
Sulfonamide Formation: The final step involves the reaction of the benzamide intermediate with a sulfonyl chloride derivative, such as bis(prop-2-en-1-yl)sulfonyl chloride, in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and thieno[2,3-c]pyridine rings, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The thieno[2,3-c]pyridine core can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thieno[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Compound from :
- Core : Pyridine ring with a pyrazole substituent.
- Key Substituents : 4-Butyl-3,5-dimethyl-pyrazole, 4-chlorophenyl carbamoyl.
- Properties : Melting point 138–142°C; IR peaks at 1385 and 1164 cm⁻¹ (SO₂ stretching). The pyridine-pyrazole hybrid lacks the fused thiophene ring seen in the target compound, likely reducing π-π stacking interactions in biological systems.
Compounds from (11a, 11b) :
- Core : Thiazolo[3,2-a]pyrimidine.
- Key Substituents: 2,4,6-Trimethylbenzylidene (11a) and 4-cyanobenzylidene (11b), both with a 5-methylfuran group.
- Properties: Higher melting points (243–246°C for 11a, 213–215°C for 11b) due to rigid fused heterocycles and aromatic substituents.
Compound 2 from :
- Core: Thieno[2,3-c]pyridine (identical to the target compound).
- Key Substituents : 4-(Benzyloxy)benzamido, tert-butyl ester.
- Bioactivity: Inhibits L-alanine biosynthesis in Mycobacterium tuberculosis.
Functional Group Analysis
This could influence its pharmacokinetic profile.
Bioactivity and Mechanism
- Compound 2 : Targets L-alanine biosynthesis, critical for bacterial cell wall synthesis. Its tert-butyl ester may sterically hinder enzyme binding compared to the target compound’s smaller tetramethyl groups.
- Target Compound : The sulfamoyl group may enhance binding to enzymes like carbonic anhydrase or dihydrofolate reductase, common targets for sulfonamide drugs. Propenyl groups could modulate solubility or toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
